

# Spectroscopic Data of Carabrolactone A: A Technical Overview

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## Compound of Interest

Compound Name: Carabrolactone A

Cat. No.: B15592699

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This technical guide provides a structured overview of the spectroscopic data for the natural product **Carabrolactone A**. While comprehensive, publicly available datasets for its NMR and MS spectra are limited, this document presents the known information and establishes a framework for the presentation and interpretation of such data.

## Chemical Structure and Properties

**Carabrolactone A** is a sesquiterpenoid lactone with the following properties:

- Molecular Formula:  $C_{15}H_{22}O_5$
- Molecular Weight: 282.33 g/mol
- CAS Number: 1187925-30-9

## Spectroscopic Data

Detailed experimental spectroscopic data for **Carabrolactone A** is not widely available in the public domain. Chemical suppliers confirm its structure through HPLC and NMR, but the raw data is not published. The following tables are presented as a template for the systematic recording and presentation of its spectroscopic data once it becomes available.

## NMR Spectroscopic Data

## Experimental Protocol (Hypothetical):

- $^1\text{H}$  NMR: Spectra would likely be recorded on a 400 MHz or higher spectrometer. Samples would be dissolved in a deuterated solvent such as  $\text{CDCl}_3$  or  $\text{CD}_3\text{OD}$ , with chemical shifts referenced to the residual solvent peak or an internal standard (e.g., TMS).
- $^{13}\text{C}$  NMR: Spectra would be acquired on the same instrument, typically with proton decoupling.

Table 1:  $^1\text{H}$  NMR Data for **Carabrolactone A** (Template)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not publicly available			

Table 2:  $^{13}\text{C}$  NMR Data for **Carabrolactone A** (Template)

Position	Chemical Shift ( $\delta$ , ppm)
Data not publicly available	

## Mass Spectrometry (MS) Data

## Experimental Protocol (Hypothetical):

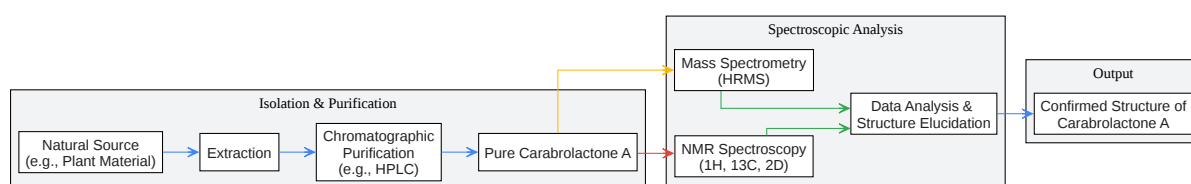
High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be used to determine the accurate mass and elemental composition.

Table 3: Mass Spectrometry Data for **Carabrolactone A** (Template)

Ion	m/z (calculated)	m/z (found)
[M+H] <sup>+</sup>		
[M+Na] <sup>+</sup>		
Data not publicly available		

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Carabrolactone A**.



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### Workflow for the Isolation and Spectroscopic Analysis of **Carabrolactone A**.

This guide provides a foundational understanding of the spectroscopic data associated with **Carabrolactone A**. As new research emerges and data becomes publicly accessible, this document can be updated to include specific, experimentally determined values.

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